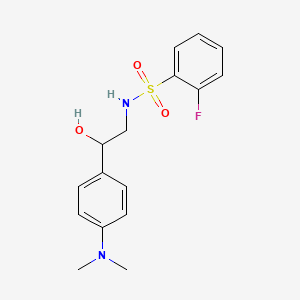

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is an organic molecule that contains a sulfonamide group, a fluorobenzene group, and a dimethylamino phenyl group . These types of compounds are often used in the synthesis of dyes and pigments for paper, textiles, and leather .

Synthesis Analysis

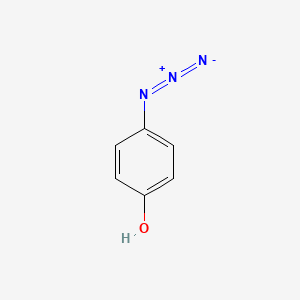

While specific synthesis methods for this compound were not found, similar compounds are generally synthesized through various organic reactions, including condensation and diazotization .Molecular Structure Analysis

The molecular structure of similar compounds often involves a central azo group, where each nitrogen atom is conjugated to a benzene ring . The structure of these compounds is often determined using techniques like X-ray diffraction and spectroscopic methods .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve electron transfer processes . These compounds can participate in various chemical reactions due to the presence of reactive functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, the HOMO–LUMO energy gap of a similar compound was found to be 2.806 eV, indicating its chemical reactivity .Wissenschaftliche Forschungsanwendungen

Copper-Catalyzed Radical N-Demethylation of Amides

A study by Xu Yi et al. (2020) developed an unprecedented N-demethylation method for N-methyl amides using N-fluorobenzenesulfonimide as an oxidant. This method involves a copper catalyst and results in the formation of carbinolamines, which spontaneously decompose to N-demethylated amides, indicating potential applications in organic synthesis and drug development (Xu Yi et al., 2020).

Selective Cyclooxygenase-2 Inhibitors

Hashimoto et al. (2002) synthesized and evaluated a series of benzenesulfonamide derivatives for their abilities to inhibit cyclooxygenase-2 (COX-2). Introduction of a fluorine atom increased COX-2 potency and selectivity, leading to the identification of a potent and selective COX-2 inhibitor, demonstrating its potential in pharmaceutical applications, particularly for inflammatory diseases (Hashimoto et al., 2002).

Fluoro Spin Adducts in Radical Chemistry

The study by Eberson and Persson (1997) explored the reactions of fluorinating reagents with spin traps, leading to fluoro spin adducts. This research provides insights into radical chemistry and the potential for developing novel diagnostic tools for studying free radical reactions (Eberson & Persson, 1997).

Platinum(II) Dithiocarbimato Complexes

Amim et al. (2008) reported the synthesis and characterization of new platinum(II) complexes with sulfonamide ligands. These complexes, due to their structural and spectroscopic properties, might have applications in materials science and catalysis (Amim et al., 2008).

Computational Study on Sulfonamide Molecules

A computational study by Murthy et al. (2018) on a newly synthesized sulfonamide molecule provided insights into its structural, electronic properties, and interactions with proteins. This research has implications for drug design and the study of molecular interactions in biological systems (Murthy et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O3S/c1-19(2)13-9-7-12(8-10-13)15(20)11-18-23(21,22)16-6-4-3-5-14(16)17/h3-10,15,18,20H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUPPNNAZMRCKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate](/img/structure/B2928253.png)

![N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2928257.png)

![8-(4-butylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928264.png)

![N-(2-fluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2928267.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2928270.png)